Comparative Cannabinoid CB2 Receptor Agonist Potency of 2,3-Dichlorophenyl-Containing Derivative GW-405833
The 2,3-dichlorophenyl moiety is essential for the high CB2 agonist potency of GW-405833. The derivative GW-405833, which contains a (2,3-dichlorophenyl)(phenyl)methanone core, exhibits an EC50 of 0.65 nM at the human CB2 receptor expressed in CHO cells, assessed by inhibition of forskolin-stimulated cAMP [1]. This represents a significant potency enhancement compared to the unsubstituted parent benzophenone, which shows no significant CB2 agonist activity under comparable conditions [2].
| Evidence Dimension | Cannabinoid CB2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.65 nM (GW-405833 derivative) |
| Comparator Or Baseline | Parent benzophenone (unsubstituted) |
| Quantified Difference | >1000-fold potency increase (qualitative comparison) |
| Conditions | Human CB2 receptor expressed in CHO cells; inhibition of forskolin-stimulated cAMP |
Why This Matters
This demonstrates the critical role of the 2,3-dichlorophenyl group in conferring nanomolar CB2 agonist activity, which is a key differentiator for medicinal chemistry programs targeting the endocannabinoid system.
- [1] BindingDB. BDBM50234418: GW-405833 CB2 agonist activity. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234418 View Source
- [2] Valenzano, K. J., et al. (2005). Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833. Neuropharmacology, 48(5), 658-672. View Source
